molecular formula C16H13ClF4N2O4 B11482292 Propanoic acid, 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-, ethyl ester

Propanoic acid, 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-, ethyl ester

Cat. No.: B11482292
M. Wt: 408.73 g/mol
InChI Key: FETYVMRFVYANMO-UHFFFAOYSA-N
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Description

ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ethyl ester, a chloro-fluoro-substituted phenyl ring, a trifluoromethyl group, and a furan ring

Preparation Methods

The synthesis of ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the furan-2-ylformamido intermediate: This step involves the reaction of furan-2-carboxylic acid with a suitable amine to form the formamido derivative.

    Introduction of the trifluoromethyl group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.

    Coupling with the chloro-fluoro-substituted phenyl ring: This step involves the formation of an amide bond between the formamido intermediate and the chloro-fluoro-substituted aniline derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: It can interact with specific enzymes or receptors, leading to the modulation of their activity.

    Inhibition of cellular processes: The compound may inhibit key cellular processes, such as DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation.

    Induction of apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, thereby reducing tumor growth.

Comparison with Similar Compounds

ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE can be compared with similar compounds, such as:

    ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOATE: This compound has a thiophene ring instead of a furan ring, which may result in different chemical and biological properties.

    ETHYL 2-[(3-CHLORO-4-FLUOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-[(PYRIDIN-2-YL)FORMAMIDO]PROPANOATE: This compound contains a pyridine ring, which may influence its reactivity and biological activity.

Properties

Molecular Formula

C16H13ClF4N2O4

Molecular Weight

408.73 g/mol

IUPAC Name

ethyl 2-(3-chloro-4-fluoroanilino)-3,3,3-trifluoro-2-(furan-2-carbonylamino)propanoate

InChI

InChI=1S/C16H13ClF4N2O4/c1-2-26-14(25)15(16(19,20)21,23-13(24)12-4-3-7-27-12)22-9-5-6-11(18)10(17)8-9/h3-8,22H,2H2,1H3,(H,23,24)

InChI Key

FETYVMRFVYANMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)F)Cl)NC(=O)C2=CC=CO2

Origin of Product

United States

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